REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[Cl:1][c:2]1[n:3][c:4]([Cl:9])[cH:5][c:6]([I:8])[cH:7]1.[F:10][C:11]([C:12](=[CH2:13])[B:14]([OH:15])[OH:16])([F:17])[F:18].[K+:23].[K+:24].[OH2:30]>>[Cl:1][c:2]1[n:3][c:4]([Cl:9])[cH:5][c:6]([C:12]([C:11]([F:10])([F:17])[F:18])=[CH2:13])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(I)cc(Cl)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(B(O)O)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
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product
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Smiles
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C=C(c1cc(Cl)nc(Cl)c1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |